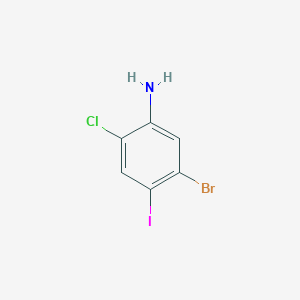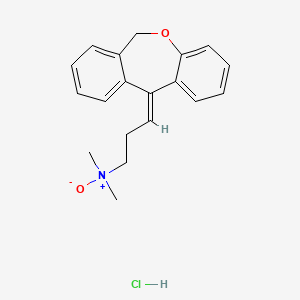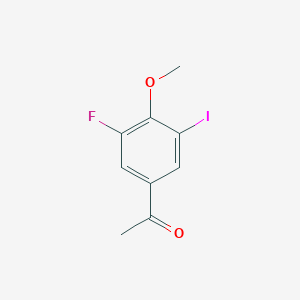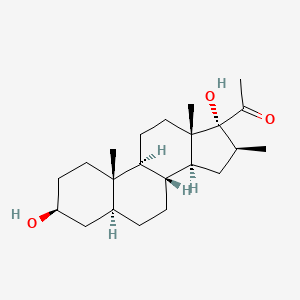
(3b,5a,16b)-3,17-Dihydroxy-16-methylpregnan-20-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3b,5a,16b)-3,17-Dihydroxy-16-methylpregnan-20-one is a synthetic steroidal compound. It is characterized by its unique molecular structure, which includes hydroxyl groups at the 3 and 17 positions, a methyl group at the 16 position, and a pregnan-20-one backbone. This compound is often used as an intermediate in the synthesis of other steroidal compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3b,5a,16b)-3,17-Dihydroxy-16-methylpregnan-20-one typically involves multi-step chemical reactions. One common method includes the selective oxidation of precursor steroids, followed by hydrogenation and functional group transformations. For instance, the preparation of related steroidal compounds often involves the use of selective oxidation reagents like Jones’ Reagent and hydrogenation processes using catalysts such as ruthenium .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing production costs. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
(3b,5a,16b)-3,17-Dihydroxy-16-methylpregnan-20-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like Jones’ Reagent to form ketones or other oxidized derivatives.
Substitution: The hydroxyl groups at the 3 and 17 positions can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Jones’ Reagent (chromic acid in acetone) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) in the presence of cerium(III) chloride (Luche reduction conditions) is used for reduction reactions.
Substitution: Various alkylating agents and acid catalysts are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted ethers or esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(3b,5a,16b)-3,17-Dihydroxy-16-methylpregnan-20-one has several scientific research applications:
Biology: This compound is used in the study of steroid hormone pathways and their biological effects.
Mécanisme D'action
The mechanism of action of (3b,5a,16b)-3,17-Dihydroxy-16-methylpregnan-20-one involves its interaction with specific molecular targets and pathways. As a steroidal compound, it can interact with steroid hormone receptors, influencing gene expression and cellular functions. The hydroxyl groups at the 3 and 17 positions play a crucial role in its binding affinity and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(16b)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione: This compound is a derivative of (3b,5a,16b)-3,17-Dihydroxy-16-methylpregnan-20-one and is used in similar applications.
3b,14b,16b-Trihydroxy-5a-bufa-20,22-dienolide: Another steroidal compound with similar hydroxylation patterns.
Uniqueness
This compound is unique due to its specific hydroxylation and methylation pattern, which confer distinct chemical and biological properties. Its ability to serve as an intermediate in the synthesis of various steroidal derivatives highlights its versatility and importance in steroid chemistry .
Propriétés
Formule moléculaire |
C22H36O3 |
|---|---|
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
1-[(3S,5S,8R,9S,10S,13S,14S,16S,17R)-3,17-dihydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C22H36O3/c1-13-11-19-17-6-5-15-12-16(24)7-9-20(15,3)18(17)8-10-21(19,4)22(13,25)14(2)23/h13,15-19,24-25H,5-12H2,1-4H3/t13-,15-,16-,17+,18-,19-,20-,21-,22-/m0/s1 |
Clé InChI |
RGHGKGRVFXQGOV-RKCQDTMWSA-N |
SMILES isomérique |
C[C@H]1C[C@H]2[C@@H]3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)C)O)C)C)O |
SMILES canonique |
CC1CC2C3CCC4CC(CCC4(C3CCC2(C1(C(=O)C)O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Cyano-5-(trifluoromethyl)phenyl]-3-[4-[4-(trifluoromethyl)phenoxy]cyclohexyl]urea](/img/structure/B15292076.png)
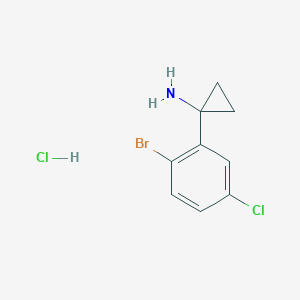
![2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-pyrrolo[1,2-a]pyrazine]-1'-carboxylic acid](/img/structure/B15292083.png)
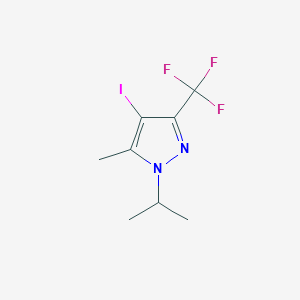
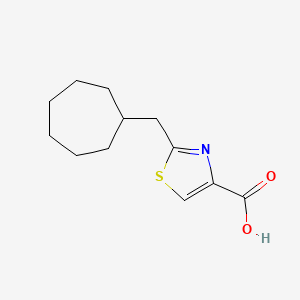
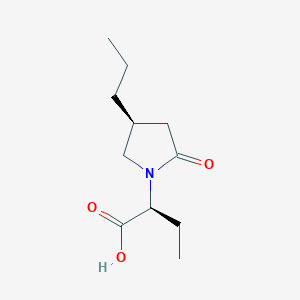
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15292096.png)



